molecular formula C13H16FN3O2 B1672747 N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide CAS No. 133920-70-4

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

Cat. No.: B1672747
CAS No.: 133920-70-4
M. Wt: 265.28 g/mol
InChI Key: XTOKQKWTUYYVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

FK 960, also known as N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide, is a compound that has been investigated for use in the treatment of dementia, Alzheimer’s disease, schizophrenia, schizoaffective disorders, and memory loss .

Target of Action

It has been suggested that fk 960 may bind to quinone oxidoreductase 2 (qr2) and pyridoxal kinase (pk), inhibiting their over-expression and over-phosphorylation respectively .

Mode of Action

It is suggested that FK 960 binding to QR2 and PK inhibits the over-expression of QR2, which can disturb memory formation at the cortex, and the over-phosphorylation of the microtubule-associated Tau protein, which accumulates at neurofibrillary tangles in the brains of Alzheimer’s disease patients .

Biochemical Pathways

FK 960 appears to influence the production of glial cell line-derived neurotrophic factor (GDNF) in cultured rat astrocytes. FK 960 (100nM) increased mRNA and protein levels of GDNF . FK 960 stimulated the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) without any effect on the phosphorylation of p38 and c-Jun N-terminal kinase . FK 960 also increased the levels of c-Fos and the phosphorylation of cAMP responsive element binding protein (CREB) .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

FK 960 has been shown to ameliorate memory deficits in a variety of animal models of dementia in rats and monkeys, and also augments long-term potentiation (LTP) in the mossy fiber-CA3 pathway in guinea-pig hippocampal slices .

Biochemical Analysis

Biochemical Properties

FK 960 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to stimulate the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) without any effect on the phosphorylation of p38 and c-Jun N-terminal kinase . This suggests that FK 960 may interact with these proteins and influence their activity.

Cellular Effects

FK 960 has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to increase mRNA and protein levels of glial cell line-derived neurotrophic factor (GDNF) in cultured rat astrocytes . This suggests that FK 960 influences cell function by impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of FK 960 involves its interactions with biomolecules and its influence on gene expression. It has been found to increase the levels of c-Fos and the phosphorylation of cAMP responsive element binding protein (CREB) . These effects were inhibited by PD98059, an ERK kinase inhibitor, suggesting that FK 960 exerts its effects at the molecular level through these interactions .

Dosage Effects in Animal Models

In animal models, the effects of FK 960 have been found to vary with different dosages. For instance, in guinea-pig hippocampal slices, FK 960 was found to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway . The dose-response curve was bell-shaped with a maximal augmentation at 10^-7 M .

Preparation Methods

FK-960 can be synthesized through two primary methods :

  • Acetylation and Reduction Method

      Step 1: Acetylation of 1-nitrosopiperazine with acetyl chloride and pyridine in dioxane to produce 1-acetyl-4-nitrosopiperazine.

      Step 2: Reduction of 1-acetyl-4-nitrosopiperazine with zinc and acetic acid/water to yield 1-acetyl-4-aminopiperazine.

      Step 3: Acylation of 1-acetyl-4-aminopiperazine with 4-fluorobenzoyl chloride using triethylamine in dichloromethane to obtain FK-960.

  • Nitrosation and Condensation Method

      Step 1: Nitrosation of piperazine with sodium nitrite and hydrochloric acid in water, followed by condensation with benzyloxycarbonyl chloride using sodium hydroxide to produce 1-(benzyloxycarbonyl)-4-nitrosopiperazine.

      Step 2: Reduction of 1-(benzyloxycarbonyl)-4-nitrosopiperazine with zinc and acetic acid/water to yield the corresponding amino derivative.

      Step 3: Acylation of the amino derivative with 4-fluorobenzoyl chloride and triethylamine in dichloromethane to obtain N-(4-(benzyloxycarbonyl)piperazin-1-yl)-4-fluorobenzamide.

      Step 4: Deprotection with hydrobromic acid in acetic acid to yield N-(1-piperazinyl)-4-fluorobenzamide.

      Step 5: Acetylation with acetic anhydride and sodium hydroxide in water to produce FK-960.

Chemical Reactions Analysis

FK-960 undergoes various chemical reactions, including:

    Oxidation: FK-960 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert FK-960 into its reduced forms.

    Substitution: FK-960 can undergo substitution reactions, particularly involving the fluorobenzamide moiety.

    Acylation: FK-960 can be acylated to form derivatives with different acyl groups.

Common reagents used in these reactions include acetyl chloride, pyridine, zinc, acetic acid, sodium nitrite, hydrochloric acid, benzyloxycarbonyl chloride, sodium hydroxide, triethylamine, dichloromethane, hydrobromic acid, and acetic anhydride .

Scientific Research Applications

FK-960 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: FK-960 is used as a research tool to study cholinergic neurotransmission and its effects on cerebral blood flow.

    Biology: FK-960 is used in biological studies to investigate its effects on neuronal signaling and synaptic density.

    Medicine: FK-960 is being investigated as a potential treatment for dementia, Alzheimer’s disease, schizophrenia, and memory loss. It has shown promise in enhancing cognitive functions and reversing cerebral blood flow reduction.

    Industry: FK-960 is used in the development of new therapeutic agents and as a reference compound in pharmaceutical research.

Comparison with Similar Compounds

FK-960 is unique in its ability to enhance cholinergic neurotransmission and reverse cerebral blood flow reduction. Similar compounds include:

    Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor that enhances cholinergic neurotransmission.

    Galantamine: A cholinesterase inhibitor with similar cognitive-enhancing effects.

Compared to these compounds, FK-960 has shown a unique ability to restore cerebral blood flow responses abolished by sensory stimulation .

Properties

IUPAC Name

N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOKQKWTUYYVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158424
Record name FK 960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133920-70-4
Record name FK 960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK-960
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06465
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FK 960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK-960
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 N Aqueous sodium hydroxide (70 ml) and water (30 ml) were cooled at 5 to 10° C., and 4-acetyl-1-piperazinecarboxamide (10.0 g) was added thereto and dissolved under stirring. 10% Aqueous sodium hypochlorite (43.5 ml) was added in one portion thereto at the same temperature and allowed to react for 1 hour at the same temperature, and after the temperature was raised, the mixture was further reacted for 2 hours at a temperature of 15 to 20° C. The reaction solution containing 4-acetyl-1-piperazinylcarbamic acid was adjusted to pH 6.5-7.5 with 1 N hydrochloric acid (about 23 ml), followed by adding tetrahydrofuran (100 ml). A solution of 4-fluorobenzoyl chloride (11.1 g) in tetrahydrofuran (20 ml) was added dropwise thereto at 20 to 30° C. over the period of 1 hour. Because the pH was decreased during the addition, the reaction solution was kept at pH 6.0 to 7.0 with 1 N aqueous sodium hydroxide. After this dropwise addition was finished, the solution was further reacted for 2 hours at the same temperature and at the same pH. The reaction solution was concentrated to 50 ml under reduced pressure, then cooled on ice and stirred at 5 to 10° C. for 1 hour to precipitate N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide. The resultant crystals were collected at the same temperature by filtration, washed with cold water (50 ml) and dried under reduced pressure to give N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (8.35 g). NMR (DMSO-d6, δ): 2.03 (3H, s), 2.77-2.92 (4H, m), 3.50-3.52 (4H, m), 7.23-7.34 (2H, m), 7.82-7.89 (2H, m), 9.58 (1H, s)
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
43.5 mL
Type
reactant
Reaction Step Three
Name
4-acetyl-1-piperazinylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.